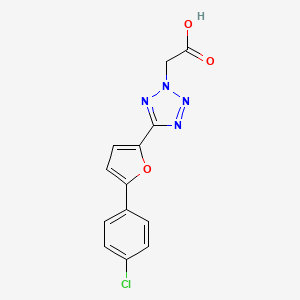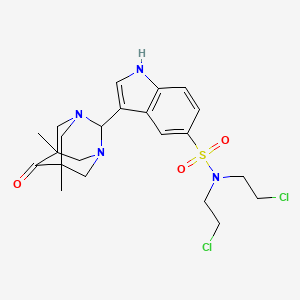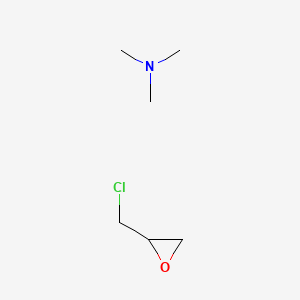
2-(chloromethyl)oxirane;N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epichlorohydrin is a highly reactive organic compound used in the production of glycerol, plastics, epoxy glues, and resins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane typically involves the chlorination of allyl alcohol followed by epoxidation. The reaction conditions often include the use of hydrochloric acid and hydrogen peroxide as reagents. The process can be summarized as follows:
Chlorination: Allyl alcohol reacts with hydrochloric acid to form 3-chloro-2-propen-1-ol.
Epoxidation: The chlorinated product is then treated with hydrogen peroxide to form 2-(chloromethyl)oxirane.
For N,N-dimethylmethanamine, the synthesis involves the reaction of formaldehyde with dimethylamine under acidic conditions.
Industrial Production Methods
Industrial production of 2-(chloromethyl)oxirane involves the use of large-scale reactors where allyl alcohol is chlorinated and subsequently epoxidized. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, and other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Conditions: Reactions are typically carried out under mild to moderate temperatures, often in the presence of a base to neutralize the generated acid.
Major Products
Amino Alcohols: Formed by the reaction with amines.
Diols: Formed by the reaction with water or alcohols.
Scientific Research Applications
2-(chloromethyl)oxirane;N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the production of epoxy resins and polymers.
Biology: Studied for its potential use in modifying biomolecules and creating bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the oxirane ring and the chloromethyl group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The chloromethyl group can undergo substitution reactions, allowing for the introduction of various functional groups. These properties make the compound versatile in chemical synthesis and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the dimethylamine component.
Dimethylamine: A simpler amine without the oxirane ring.
Uniqueness
2-(chloromethyl)oxirane;N,N-dimethylmethanamine is unique due to the combination of the reactive oxirane ring and the dimethylamine group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
68609-87-0 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H5ClO.C3H9N/c4-1-3-2-5-3;1-4(2)3/h3H,1-2H2;1-3H3 |
InChI Key |
WSDOPQSRESRGQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.C1C(O1)CCl |
Related CAS |
62503-58-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


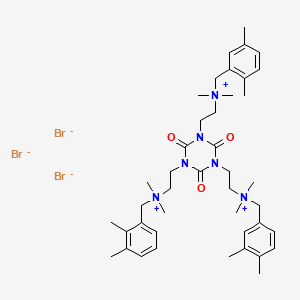
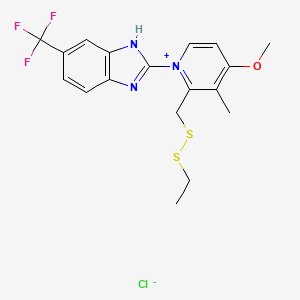
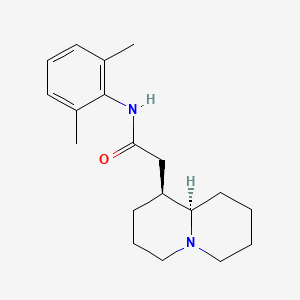

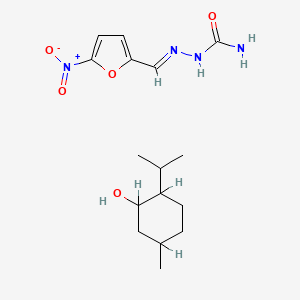
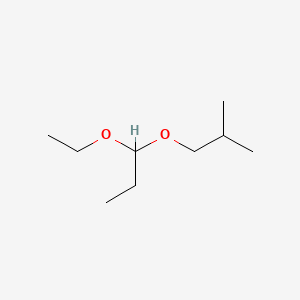

![5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride](/img/structure/B12718008.png)
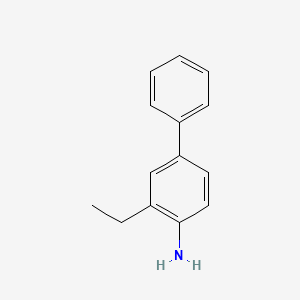
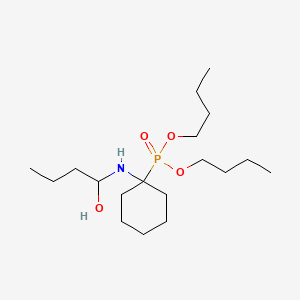
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)
